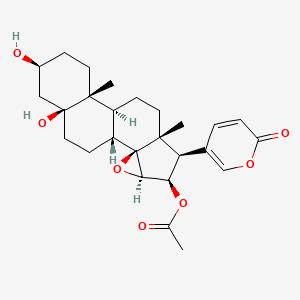

Cinobufotalin

Description

This compound is a bufadienolide isolated from toad venom and utilized in traditional Chinese medicine (TCM) for its cardiotonic, diuretic and hemostatic effects, with potential cytotoxic and antineoplastic activities. Upon administration and although the exact mechanism of action(s) (MoAs) through which this agent exerts its effects have yet to be fully discovered, this compound causes DNA fragmentation, decreases mitochondrial membrane potential (MMP), increases intracellular calcium (Ca2+) ion concentrations and reactive oxygen species (ROS) production, upregulates Fas protein and activates cytochrome C, various caspases, Bid and Bax. This causes cell cycle arrest, induces apoptosis and inhibits tumor cell growth and survival. In addition, this compound inhibits the activity of sphingosine kinase 1 (SphK1) and induces pro-apoptotic ceramide production, which further promotes tumor cell apoptosis. This compound also induces mitochondrial protein cyclophilin D (Cyp-D)-dependent opening of the mitochondrial permeability transition pore (mPTP), which may contribute to this compound-induced non-apoptotic death of certain tumor cells.

RN given refers to (3beta,5beta,15beta,16beta)-isomer; RN for cpd without isomeric designation not avail 4/90

Propriétés

IUPAC Name |

[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKUJJFDSHBPPA-ZNCGZLKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C)O)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026581 | |

| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108-68-5 | |

| Record name | Cinobufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinobufotalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001108685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinobufotalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinobufotalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOBUFOTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0QBZ37386 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Cinobufotalin: A Technical Guide

Introduction

Cinobufotalin is a bufadienolide, a type of cardiotonic steroid, isolated from the traditional Chinese medicine known as 'ChanSu', which is derived from the skin secretions of toads such as Bufo bufo gargarizans.[1][2] Historically used for its cardiotonic, diuretic, and hemostatic properties, this compound has garnered significant attention in recent years for its potent cytotoxic and antineoplastic activities against a range of cancers, including lung, liver, and colon cancer.[3][4][5] This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its therapeutic effects, with a focus on its anticancer properties.

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected cellular processes. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

A predominant mechanism of this compound's antitumor effect is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of several key signaling cascades:

-

Activation of the ATM/CHK2/p53 Signaling Pathway: In intrahepatic cholangiocarcinoma cells, this compound has been shown to induce DNA damage, leading to the activation of the ATM/CHK2/p53 signaling pathway.[1] This activation results in increased phosphorylation of ATM at Ser1981, CHK2 at Thr68, and p53 at Ser15.[1] Activated p53 then upregulates the expression of death receptors such as FAS, DR4, and DR5, triggering the extrinsic apoptosis pathway.[1]

-

Mitochondrial (Intrinsic) Apoptosis Pathway: this compound can induce apoptosis through the mitochondrial pathway by decreasing the mitochondrial membrane potential.[2][3] It promotes the translocation of pro-apoptotic proteins like Bax to the mitochondria, which in turn facilitates the release of cytochrome c into the cytosol.[6] Cytosolic cytochrome c then activates the caspase cascade, leading to the cleavage and activation of caspase-9 and the executioner caspase-3.[6][7]

-

Generation of Reactive Oxygen Species (ROS) and Calcium Overload: The compound has been observed to increase the production of intracellular reactive oxygen species (ROS) and elevate intracellular calcium (Ca2+) concentrations.[2][3] This oxidative stress and ionic imbalance can further contribute to mitochondrial dysfunction and the initiation of apoptosis.[8]

-

Inhibition of Sphingosine Kinase 1 (SphK1): this compound inhibits the activity of SphK1, an enzyme that produces the pro-survival signaling lipid sphingosine-1-phosphate.[2][3] This inhibition leads to an accumulation of pro-apoptotic ceramide, further promoting cell death.[2][3]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases:

-

G2/M Phase Arrest: In malignant melanoma cells, cinobufagin (B1669057), a related bufadienolide, induces G2/M arrest by increasing the levels of ATM and Chk2, and decreasing the levels of cell division cycle 25C (CDC25C), cyclin-dependent kinase 1 (CDK1), and cyclin B.[7]

-

S Phase Arrest: In nasopharyngeal carcinoma cells, cinobufagin has been shown to cause S phase arrest by downregulating the expression of CDK2 and cyclin E.[9][10]

Modulation of Key Signaling Pathways

This compound has been found to interfere with several signaling pathways that are crucial for cancer cell growth and survival:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers.[11][12][13] Network pharmacology studies have predicted that this compound targets key components of the PI3K/Akt signaling pathway, such as PIK3R1 and PIK3CA.[4][14] Its inhibitory effect on this pathway contributes to its anti-proliferative and pro-apoptotic actions. In lung adenocarcinoma, this compound has been shown to induce ENKUR expression by suppressing PI3K/AKT signaling.[15]

-

MAPK Signaling Pathway: The MAPK pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. This compound has been suggested to inhibit the MAPK signaling pathway, thereby impeding extracellular signal transduction in cancer cells.[4][14]

-

Na+/K+-ATPase Inhibition: As a cardiotonic steroid, a classical mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump.[4][14] This inhibition alters intracellular ion concentrations, which can trigger various downstream signaling events, including those leading to apoptosis.[16]

Other Anticancer Mechanisms

-

Inhibition of Lipogenesis: In hepatocellular carcinoma, this compound has been identified as a novel inhibitor of sterol regulatory element-binding protein 1 (SREBP1).[17] By interacting with SREBP1 and preventing its binding to sterol regulatory elements, it inhibits the expression of lipogenic enzymes, thereby suppressing lipogenesis and tumor growth.[17]

-

Induction of Autophagy: Some studies have suggested that cinobufagin can induce autophagy-mediated cell death in cancer cells through the ROS/JNK/p38 signaling pathway.[18] However, it is important to note that some key publications in this specific area have been retracted, warranting a cautious interpretation of these findings.[19][20] Other studies suggest that inhibiting autophagy can enhance cinobufagin-induced apoptosis in gastric cancer cells.[21]

-

Synergistic Effects with Chemotherapeutics: this compound has been shown to enhance the efficacy of conventional chemotherapy drugs. For instance, it can synergize with gefitinib (B1684475) in lung cancer cells and can attenuate resistance to cisplatin (B142131) (DDP) in lung adenocarcinoma.[15][22]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Duration (h) | Reference |

| RBE | Intrahepatic Cholangiocarcinoma | 0.342 | Not Specified | [1] |

| HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | Not Specified | [1] |

| A549 | Lung Cancer | 2.3 - 6.7 | Not Specified | [23] |

| NCI-H460 | Lung Cancer | 2.3 - 6.7 | Not Specified | [23] |

| H1299 | Lung Cancer | 2.3 - 6.7 | Not Specified | [23] |

| Sk-mes-1 | Lung Cancer | 2.3 - 6.7 | Not Specified | [23] |

| Calu-3 | Lung Cancer | 2.3 - 6.7 | Not Specified | [23] |

| BEAS-2B | Normal Bronchial Epithelial | 22.3 | Not Specified | [23] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to investigate the mechanism of action of this compound.

Cell Viability Assay (CCK-8/MTT)

-

Principle: These are colorimetric assays that measure cell metabolic activity, which is an indicator of cell viability.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.[15]

-

After cell adherence, they are treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[1][22]

-

A solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.[15][22]

-

The absorbance is measured using a microplate reader at a specific wavelength to determine the number of viable cells.

-

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.

-

Methodology:

-

Cells are treated with this compound for a designated time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.[1][22]

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a sample.

-

Methodology:

-

Cells are treated with this compound and then lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24]

-

The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[24]

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., p53, caspase-3, Akt).[24]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[24]

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).

-

Methodology:

-

Cells are treated with this compound, harvested, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then incubated with a solution containing RNase A and PI.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

-

Co-immunoprecipitation (Co-IP) Assay

-

Principle: This technique is used to identify protein-protein interactions.

-

Methodology:

-

Cells are lysed under non-denaturing conditions to preserve protein complexes.

-

A primary antibody specific to a known "bait" protein is added to the cell lysate and incubated to form an antibody-protein complex.

-

Protein A/G-agarose beads are added to precipitate the antibody-protein complex.

-

The beads are washed to remove non-specifically bound proteins.

-

The precipitated proteins (the "bait" and its interacting partners) are eluted and analyzed by Western blotting.[15]

-

Cycloheximide (B1669411) (CHX) Chase Assay

-

Principle: This assay is used to determine the stability or degradation rate of a specific protein.

-

Methodology:

-

Cells are treated with cycloheximide (CHX), a protein synthesis inhibitor.[15]

-

Cells are collected at different time points after the addition of CHX.

-

The level of the protein of interest at each time point is analyzed by Western blotting.[15]

-

The rate of disappearance of the protein band indicates its degradation rate.

-

Visualizations of Mechanisms and Workflows

Signaling Pathways

Caption: this compound-induced apoptosis signaling pathways.

References

- 1. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C26H34O7 | CID 259776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Frontiers | The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology [frontiersin.org]

- 5. acquaintpublications.com [acquaintpublications.com]

- 6. Apoptotic signaling in bufalin‐ and cinobufagin‐treated androgen‐dependent and ‐independent human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 8. This compound injection combined with chemotherapy for the treatment of advanced NSCLC in China: A PRISMA-compliant meta-analysis of 29 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cinobufagin induces cell cycle arrest at the S phase and promotes apoptosis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The small molecule chemical compound this compound attenuates resistance to DDP by inducing ENKUR expression to suppress MYH9-mediated c-Myc deubiquitination in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel SREBP1 inhibitor this compound suppresses proliferation of hepatocellular carcinoma by targeting lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cinobufagin induces autophagy-mediated cell death in human osteosarcoma U2OS cells through the ROS/JNK/p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Retracted] Cinobufagin induces autophagy‑mediated cell death in human osteosarcoma U2OS cells through the ROS/JNK/p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Retracted] Cinobufagin induces autophagy-mediated cell death in human osteosarcoma U2OS cells through the ROS/JNK/p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of autophagy enhances cinobufagin‑induced apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Combined Treatment of this compound and Gefitinib Exhibits Potent Efficacy against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cinobufagin, a bufadienolide, activates ROS-mediated pathways to trigger human lung cancer cell apoptosis in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Validation of Core Ingredients and Molecular Mechanism of this compound Injection Against Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cinobufotalin: A Bufadienolide Compound for Cancer Therapy - A Technical Guide

Abstract: Cinobufotalin, a key bufadienolide compound isolated from the traditional Chinese medicine Chan'su (toad venom), is gaining significant attention for its potent anticancer activities.[1][2] Historically used for its cardiotonic, diuretic, and hemostatic effects, recent research has illuminated its complex molecular mechanisms targeting cancerous cells.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for oncology. The guide summarizes key quantitative data, details critical experimental methodologies, and visualizes the complex biological pathways modulated by this compound.

Introduction

Bufadienolides are a class of C-24 cardioactive steroids characterized by an α-pyrone ring at the C-17 position.[4] Found in toad venom and certain plants, these compounds have demonstrated a wide range of biological activities, including significant cytotoxic and antitumor effects.[4][5][6] this compound is a primary active component of this compound injection, a preparation used clinically, often in combination with chemotherapy, for various cancers including liver, gastric, and lung cancer.[7][8][9][10] Its multifaceted mechanism of action, which involves the inhibition of crucial cellular pumps, modulation of key signaling pathways, and induction of programmed cell death, makes it a promising candidate for further oncological research and development.[6][7][11] However, challenges such as cardiotoxicity and low bioavailability need to be addressed for its successful clinical translation.[4][6]

Chemical Properties

This compound is a polyhydroxy steroid compound with a well-defined chemical structure.

-

Chemical Name: 14,15β-epoxy-3β,5α,16β-trihydroxy-5β,20(22)-bufadienolide 16-acetate[1]

-

Molecular Weight: 458.6 g/mol [12]

-

Class: Bufadienolide[1]

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted approach, affecting fundamental cellular processes from ion transport to signal transduction and cell death pathways.

Inhibition of Na+/K+-ATPase

The primary and most well-established mechanism of action for this compound and other cardiotonic steroids is the inhibition of the Na+/K+-ATPase pump.[11][12][13] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane.

Inhibition of the Na+/K+-ATPase pump by this compound leads to:

-

Increased Intracellular Sodium: Disruption of sodium export causes an accumulation of Na+ inside the cell.[14]

-

Increased Intracellular Calcium: The elevated intracellular Na+ alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentrations.[1][11]

-

Reactive Oxygen Species (ROS) Production: The ionic imbalance and mitochondrial stress contribute to the generation of ROS.[1]

These initial events trigger a cascade of downstream signaling that contributes to the compound's cytotoxic effects.

Figure 1: Core mechanism of this compound via Na+/K+-ATPase inhibition.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cells.[1][5] It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: this compound upregulates the expression of Fas, a death receptor protein, leading to the activation of caspase-8 and caspase-10.[1][15]

-

Intrinsic Pathway: The compound causes a decrease in the mitochondrial membrane potential (MMP).[1][2] This is associated with the upregulation of pro-apoptotic proteins like Bax and Bid and the downregulation of anti-apoptotic proteins like Bcl-2.[1][15][16] The subsequent release of cytochrome c from the mitochondria activates caspase-9.[1][17]

-

Caspase Cascade: Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleaves key cellular substrates like poly(ADP-ribose)polymerase (PARP), ultimately leading to DNA fragmentation and cell death.[1][17][18]

Modulation of Key Signaling Pathways

This compound has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[6][7]

-

PI3K/Akt Pathway: This pathway is crucial for cell growth and survival. This compound inhibits the phosphorylation of key components like PI3K and Akt, thereby suppressing downstream signaling.[7][19][20] This inhibition can reverse chemotherapy resistance in some cancer cells.[19]

-

MAPK/ERK Pathway: The MAPK/ERK pathway regulates cell proliferation and differentiation. This compound impedes this pathway by reducing the phosphorylation of MEK1/2 and ERK1/2.[7][19]

-

JAK/STAT Pathway: This pathway is involved in inflammation and immune response and is implicated in cancer progression. This compound has been identified as an inhibitor of the JAK/STAT signaling pathway.[7]

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C26H34O7 | CID 259776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bufadienolide's anticancer effects on breast cancer: a chemical-quantum analysis. [wisdomlib.org]

- 6. Bufadienolides as bioorganic anticancer agents: Mechanistic insights into apoptosis, cell cycle arrest and signal pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Evaluation of Bufadienolides as the Main Antitumor Components in Cinobufacin Injection for Liver and Gastric Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound as an effective adjuvant therapy for advanced gastric cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Cinobufacin? [synapse.patsnap.com]

- 12. scbt.com [scbt.com]

- 13. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of autophagy enhances cinobufagin‑induced apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cinobufagin induces autophagy-mediated cell death in human osteosarcoma U2OS cells through the ROS/JNK/p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cinobufagin Enhances the Sensitivity of Cisplatin-Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Antitumor Efficacy of Cinobufotalin: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the in vitro antitumor activities of Cinobufotalin, a bufadienolide derived from toad venom. Designed for researchers, scientists, and drug development professionals, this document details the cytotoxic and cytostatic effects of this compound across a range of cancer cell lines, outlines key experimental protocols for its study, and elucidates the underlying molecular mechanisms of action through detailed signaling pathway diagrams.

Abstract

This compound has demonstrated significant promise as a potential anticancer agent, exhibiting a multifaceted approach to inhibiting tumor cell growth and survival in preclinical in vitro studies. Its mechanisms of action include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at various phases, and the suppression of cancer cell migration and invasion. These effects are mediated through the modulation of critical cellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways. This guide synthesizes the current in vitro data on this compound, offering a valuable resource for its further investigation and development as a novel cancer therapeutic.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through various cell viability assays, most commonly the MTT assay. The data presented in Table 1 summarizes the IC50 values of this compound in different cancer cell lines as reported in the scientific literature. It is important to note that these values can vary depending on the specific cell line, the duration of exposure to the compound, and the assay conditions.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |

| Hepatocellular Carcinoma | HepG2 | 0.12 - 1.03 | 24, 48, 72 |

| Huh-7 | 0.56 | Not Specified | |

| LM3 | 0.64 | Not Specified | |

| Hep3b | 0.48 | Not Specified | |

| Ovarian Cancer | SK-OV-3 | ≥ 0.5 (effective concentration) | Not Specified |

| CRL-1978 | ≥ 0.5 (effective concentration) | Not Specified | |

| CRL-11731 | ≥ 0.5 (effective concentration) | Not Specified | |

| Intrahepatic Cholangiocarcinoma | RBE | 0.342 | Not Specified |

| HCCC-9810 | 0.421 | Not Specified | |

| Colon Cancer | HCT8 | Dose-dependent inhibition | Not Specified |

| Human Lymphoma | U937 | Dose-dependent cytotoxicity | Not Specified |

| HeLa Cells | HeLa | Dose-dependent cytotoxicity | Not Specified |

Key In Vitro Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly used to assess the in vitro antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Cell Migration and Invasion Assay (Transwell Assay)

The Transwell assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to the upper and/or lower chamber depending on the experimental design.

-

Incubation: Incubate for 24-48 hours.

-

Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Quantification: Count the stained cells under a microscope in several random fields to determine the average number of migrated/invaded cells.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its antitumor effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Experimental Workflow for In Vitro Analysis

Figure 1. General experimental workflow for in vitro evaluation of this compound.

This compound-Induced Apoptosis Pathways

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Figure 2. this compound-induced intrinsic and extrinsic apoptosis pathways.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

Figure 3. Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is also modulated by this compound.

Figure 4. Modulation of the MAPK signaling pathway by this compound.

Conclusion

The in vitro evidence strongly supports the potent antitumor activities of this compound against a variety of cancer cell types. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit cell migration and invasion, coupled with its modulation of key oncogenic signaling pathways, positions it as a compelling candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound in oncology.

Cinobufotalin: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinobufotalin, a bufadienolide derived from toad venom, has emerged as a promising natural compound with potent cytotoxic and antineoplastic activities. A significant body of research demonstrates its ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its efficacy. The information presented herein is intended to support further research and development of this compound as a potential chemotherapeutic agent.

Introduction

This compound is a cardiotonic steroid that has been utilized in traditional Chinese medicine for its diverse pharmacological effects.[1][2] Recent studies have increasingly focused on its anticancer properties, revealing its capacity to inhibit tumor cell growth and survival by inducing programmed cell death, or apoptosis.[1][3] This process is critical for tissue homeostasis and the elimination of damaged or cancerous cells. This compound triggers apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] Understanding the precise molecular interactions and signaling cascades activated by this compound is paramount for its clinical development.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound orchestrates apoptosis in cancer cells by modulating a complex network of signaling pathways. Key events include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, activation of caspases, and regulation of pro- and anti-apoptotic proteins.[1][4]

Induction of the Intrinsic Apoptotic Pathway

The intrinsic pathway is a major mechanism through which this compound exerts its pro-apoptotic effects. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins.

-

Mitochondrial Disruption: this compound treatment leads to a significant decrease in mitochondrial membrane potential (MMP).[1][4] This disruption is a critical early event in apoptosis.

-

Bcl-2 Family Regulation: The compound upregulates the expression of pro-apoptotic Bax and downregulates the expression of anti-apoptotic Bcl-2.[5] The increased Bax/Bcl-2 ratio is a key determinant in promoting mitochondrial outer membrane permeabilization.[5]

-

Cytochrome c Release and Caspase Activation: The compromised mitochondrial membrane allows for the release of cytochrome c into the cytoplasm.[4][5] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase in the intrinsic pathway.[4][5] Activated caspase-9 then activates executioner caspases, such as caspase-3.[4][5]

Activation of the Extrinsic Apoptotic Pathway

This compound also initiates apoptosis through the extrinsic pathway, which is triggered by the activation of death receptors on the cell surface.

-

Fas Receptor Upregulation: Studies have shown that this compound induces a time-dependent upregulation of the Fas protein, a key death receptor.[2][4]

-

Caspase-8 Activation: The engagement of Fas by its ligand (FasL) leads to the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). This proximity induces the auto-activation of caspase-8.[4]

-

Bid Cleavage and Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate executioner caspases. Additionally, it can cleave Bid, a BH3-only protein, into its truncated form (tBid).[4] tBid then translocates to the mitochondria to promote Bax activation, thus amplifying the apoptotic signal through the intrinsic pathway.[4]

Key Signaling Pathways Modulated by this compound

Several critical signaling pathways are implicated in the apoptotic response to this compound.

-

PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway.[6] The PI3K/Akt pathway is a major survival pathway that, when active, promotes cell growth and inhibits apoptosis. By inhibiting this pathway, this compound shifts the cellular balance towards apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also modulated by this compound.[7] The specific effects on different MAPK family members (ERK, JNK, p38) can be cell-type dependent and contribute to the overall apoptotic outcome.

-

NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival.[8] In some contexts, this compound has been shown to suppress NF-κB activity, which can contribute to the sensitization of cancer cells to apoptosis.[8]

-

STAT3 Pathway: Cinobufagin (B1669057), a closely related bufadienolide, has been shown to suppress the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[9] This inhibition contributes to its pro-apoptotic and anti-proliferative effects.[9]

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key data points from published studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.12 - 0.81 | 24, 48, 72 | [5] |

| A549 | Non-small Cell Lung Cancer | 2.3 - 6.7 | Not Specified | |

| NCI-H460 | Non-small Cell Lung Cancer | 2.3 - 6.7 | Not Specified | |

| H1299 | Non-small Cell Lung Cancer | 2.3 - 6.7 | Not Specified | |

| Sk-mes-1 | Non-small Cell Lung Cancer | 2.3 - 6.7 | Not Specified | |

| Calu-3 | Non-small Cell Lung Cancer | 2.3 - 6.7 | Not Specified | |

| U2OS | Osteosarcoma | Not Specified | Not Specified | [10] |

| MG63 | Osteosarcoma | Not Specified | Not Specified | [10] |

| SaOS-2 | Osteosarcoma | Not Specified | Not Specified | [10] |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified | [10] |

| RKO | Colorectal Cancer | Not Specified | Not Specified | [10] |

| SW480 | Colorectal Cancer | Not Specified | Not Specified | [10] |

Table 2: Apoptosis Rates Induced by this compound

| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Rate (%) | Reference |

| A549 | 0.5 mg/mL | Not Specified | 9.34 ± 0.37 | [11] |

| A549 (with Gefitinib) | 0.5 mg/mL | Not Specified | 44.8 ± 0.62 | [11] |

| HepG2 | 100 ng/L | 12 h | 13.6 | [10] |

| HepG2 | 100 ng/L | 24 h | 25.5 | [10] |

Table 3: Modulation of Key Apoptotic Proteins by this compound

| Cell Line | Protein | Effect | Reference |

| HepG2 | Bax | Upregulation | [5] |

| HepG2 | Bcl-2 | Downregulation | [5] |

| HepG2 | Cytochrome c | Release from mitochondria | [5] |

| HepG2 | Cleaved Caspase-9 | Increase | [5] |

| HepG2 | Cleaved Caspase-3 | Increase | [5] |

| HepG2 | Cleaved PARP | Increase | [5] |

| U937 | Fas | Upregulation | [4] |

| U937 | Activated Caspase-2 | Increase | [4] |

| U937 | Activated Caspase-3 | Increase | [4] |

| U937 | Activated Caspase-8 | Increase | [4] |

| U937 | Activated Caspase-9 | Increase | [4] |

| U937 | Activated Bid | Increase | [4] |

| U937 | Activated Bax | Increase | [4] |

| HCT116, RKO, SW480 | BAX | Increase | [9] |

| HCT116, RKO, SW480 | BCL-2 | Decrease | [9] |

| HCT116, RKO, SW480 | Cleaved Caspase 3 | Increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., HepG2, A549, U937).

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[12]

-

Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates, T25 flasks) and allow them to adhere and reach 70-80% confluency.[12]

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of this compound for the desired time periods. Include a vehicle-treated control group.[12]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.[13][14]

-

Cell Collection: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[14]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][16]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[15] Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[16]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify changes in the expression and phosphorylation status of key proteins involved in apoptosis and related signaling pathways.[17][18]

-

Protein Extraction:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Scrape the cells and incubate the lysate on ice for 30 minutes, with periodic vortexing.[19]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.[19]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.[20]

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[17]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[8]

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8]

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).[8]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and a general experimental workflow.

Caption: this compound-induced apoptosis signaling pathways.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a potent inducer of apoptosis in a range of cancer cells, acting through the coordinated activation of both the intrinsic and extrinsic apoptotic pathways. Its ability to modulate key signaling cascades, such as the PI3K/Akt and MAPK pathways, underscores its potential as a multi-targeted anticancer agent. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the therapeutic utility of this compound. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to facilitate its translation into clinical practice.

References

- 1. Facebook [cancer.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. acquaintpublications.com [acquaintpublications.com]

- 4. Apoptotic cell death by the novel natural compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combined Treatment of this compound and Gefitinib Exhibits Potent Efficacy against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. benchchem.com [benchchem.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Cinobufotalin: A Deep Dive into its Molecular Targets and Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinobufotalin, a major bioactive bufadienolide derived from the traditional Chinese medicine Chan'su (toad venom), has garnered significant interest in the scientific community for its potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of the molecular targets of this compound and its intricate interactions with key signaling pathways. By summarizing quantitative data, detailing experimental protocols, and visualizing complex biological processes, this document aims to equip researchers and drug development professionals with the core knowledge required to further explore the therapeutic potential of this promising natural compound.

Molecular Targets of this compound

This compound exerts its cytotoxic and anti-tumor effects by engaging with multiple molecular targets, leading to the modulation of critical cellular processes.

Primary Target: Na+/K+-ATPase

The primary and most well-characterized molecular target of this compound is the Na+/K+-ATPase, an essential ion pump found on the plasma membrane of most animal cells.[1][2] this compound binds to the α-subunit of the Na+/K+-ATPase, inhibiting its pumping function. This inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular Na+ and subsequently Ca2+ concentrations.[3] This disruption of ion gradients is a key initiating event in the signaling cascades that ultimately lead to apoptosis and cell cycle arrest in cancer cells.

While direct experimental determination of the binding affinity (Ki or Kd) of this compound to Na+/K+-ATPase is not widely reported, studies on similar bufadienolides and related compounds provide valuable insights. For instance, the potassium-competitive acid blocker TAK-438, which also targets a P-type ATPase, exhibits a Ki of 10 nM for the gastric H+,K+-ATPase.[4] Molecular docking studies have shown that this compound can effectively bind to the active pocket of Na+/K+-ATPase.

Secondary Targets in Cancer Signaling

Beyond its primary interaction with the Na+/K+-ATPase, network pharmacology and molecular docking studies have identified several other potential protein targets for this compound that are crucial components of cancer-related signaling pathways. These include:

-

SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.

-

PIK3R1 (Phosphatidylinositol 3-kinase regulatory subunit alpha): The regulatory subunit of PI3K, a key enzyme in the PI3K/Akt signaling pathway.

-

MAPK1 (Mitogen-activated protein kinase 1, also known as ERK2): A critical component of the MAPK/ERK pathway that regulates cell growth and differentiation.

-

PIK3CA (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha): The catalytic subunit of PI3K.[1]

Molecular docking studies have indicated that this compound can fit into the binding pockets of these proteins, suggesting a direct interaction.[1] The binding energies from these computational studies provide a qualitative measure of the potential interaction strength.

Modulation of Signaling Pathways

This compound's interaction with its molecular targets triggers a cascade of events that significantly impact several key signaling pathways implicated in cancer progression.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit the PI3K/Akt signaling pathway.[5] This inhibition is likely a downstream consequence of its interaction with targets such as PIK3R1 and PIK3CA, as well as potentially through the modulation of upstream signaling events initiated by Na+/K+-ATPase inhibition. The suppression of Akt phosphorylation leads to decreased survival signals and can sensitize cancer cells to apoptosis.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival. This compound has been demonstrated to suppress the MAPK/ERK pathway.[1] This inhibitory effect is likely mediated through its interaction with MAPK1 (ERK2) and potentially upstream regulators. By downregulating the phosphorylation of key kinases in this pathway, this compound can halt the uncontrolled proliferation of cancer cells.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the activation of the NF-κB pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.

References

- 1. The Potential Mechanisms of this compound Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Naturally occurring neomorphic PIK3R1 mutations activate the MAPK pathway dictating therapeutic response to MAPK pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoproteomics reveals that this compound promotes intrahepatic cholangiocarcinoma cell apoptosis by activating the ATM/CHK2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cinobufotalin's Impact on Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinobufotalin, a bufadienolide derived from the traditional Chinese medicine Chan’su (toad venom), has garnered significant attention for its potential as an anti-cancer agent.[1] Accumulating evidence demonstrates its ability to inhibit tumor cell growth and survival through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1] This technical guide provides an in-depth overview of the core mechanisms by which this compound regulates the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism: Induction of Cell Cycle Arrest

This compound exerts its anti-proliferative effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases. The precise phase of arrest (G0/G1, S, or G2/M) appears to be dependent on the cancer cell type and the specific molecular context.[2][3][4] This targeted disruption of the cell division process is a key strategy in cancer therapy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its active component, cinobufagin (B1669057), on cancer cell lines.

Table 1: IC50 Values of this compound and Cinobufagin in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| This compound | RBE | Intrahepatic Cholangiocarcinoma | 0.342 | Not Specified |

| This compound | HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | Not Specified |

| Cinobufagin | SW480 | Colorectal Adenocarcinoma | 0.1036 | 24 |

| Cinobufagin | SW480 | Colorectal Adenocarcinoma | 0.03547 | 48 |

| Cinobufagin | SW480 | Colorectal Adenocarcinoma | 0.02051 | 72 |

| Cinobufagin | SW1116 | Colorectal Adenocarcinoma | 0.2675 | 24 |

| Cinobufagin | SW1116 | Colorectal Adenocarcinoma | 0.0602 | 48 |

| Cinobufagin | SW1116 | Colorectal Adenocarcinoma | 0.03319 | 72 |

Table 2: Effect of Cinobufagin on Cell Cycle Phase Distribution in A375 Malignant Melanoma Cells

| Treatment | Concentration | % G0/G1 | % S | % G2/M |

| Control | - | 55.1 ± 2.3 | 25.4 ± 1.8 | 19.5 ± 1.5 |

| Cinobufagin | 20 nM | 48.2 ± 2.1 | 23.1 ± 1.7 | 28.7 ± 1.9 |

| Cinobufagin | 40 nM | 41.3 ± 2.0 | 20.5 ± 1.6 | 38.2 ± 2.1 |

Signaling Pathways and Molecular Mechanisms

This compound's influence on the cell cycle is mediated through the modulation of several key signaling pathways and regulatory proteins.

G2/M Phase Arrest: The ATM/Chk2/Cdc25C Pathway

In several cancer cell lines, such as malignant melanoma, cinobufagin, a major active component of this compound, has been shown to induce G2/M phase arrest.[3][5] This is primarily achieved through the activation of the Ataxia Telangiectasia Mutated (ATM)/Checkpoint Kinase 2 (Chk2) signaling pathway.[1][3] Activated Chk2 phosphorylates and inactivates Cdc25C, a phosphatase required for the activation of the Cyclin B1/CDK1 complex, which is the master regulator of the G2/M transition.[3] The inhibition of this complex prevents cells from entering mitosis.

S Phase Arrest: Downregulation of Cyclin E/CDK2

In nasopharyngeal carcinoma cells, cinobufagin has been observed to induce S phase arrest.[4] This effect is attributed to the downregulation of Cyclin E and Cyclin-Dependent Kinase 2 (CDK2) levels.[4] The Cyclin E/CDK2 complex is crucial for the initiation and progression of DNA synthesis during the S phase. Its inhibition prevents cells from replicating their DNA, thereby halting cell cycle progression.

G0/G1 Phase Arrest: Activation of p38 MAPK

This compound can also induce cell cycle arrest at the G0/G1 phase, as seen in cytotrophoblast cells.[2] This is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The p38 MAPK pathway is a key regulator of cellular responses to stress and can lead to the activation of cell cycle inhibitors, thereby preventing the transition from G1 to S phase.

References

- 1. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. researchhub.com [researchhub.com]

- 4. Cinobufagin induces cell cycle arrest at the S phase and promotes apoptosis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Cinobufotalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinobufotalin, a bufadienolide derived from the traditional Chinese medicine Chan'su (toad venom), has garnered significant interest for its potential as an anti-cancer agent.[1] Preliminary studies have demonstrated its cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This technical guide provides a consolidated overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Data Presentation

The cytotoxic effects of this compound and its related compound, Cinobufagin, have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

Table 1: IC50 Values of this compound and Cinobufagin in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| This compound | RBE | Intrahepatic Cholangiocarcinoma | 0.342 | Not Specified |

| This compound | HCCC-9810 | Intrahepatic Cholangiocarcinoma | 0.421 | Not Specified |

| Cinobufagin | A549/DDP | Cisplatin-Resistant Lung Cancer | ~1.23 | 24 |

| Cinobufagin | A549 | Lung Cancer | Not explicitly stated, but DDP IC50 was 4.45 ± 0.35 | 24 |

Note: The IC50 value for Cinobufagin in A549 cells was not directly provided in the searched literature, but the study did report the IC50 of cisplatin (B142131) (DDP) in this cell line.[2]

Table 2: Dose-Dependent Effect of this compound on A549 Lung Cancer Cell Viability

| Concentration (mg/mL) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |

| 0.005 | Not Specified | Not Specified | Not Specified |

| 0.01 | Not Specified | Not Specified | Not Specified |

| 0.05 | Not Specified | Not Specified | Not Specified |

| 0.1 | Not Specified | Not Specified | Not Specified |

| 0.5 | Not Specified | Not Specified | Not Specified |

Note: While a study reported treating A549 cells with these concentrations and measuring viability via MTT assay, the precise percentage values were presented graphically and not in a tabular format in the available search results.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the preliminary cytotoxicity screening of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is a composite based on standard MTT procedures and specific details mentioned in studies involving this compound.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cells by assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range for initial screening is 0.005 to 0.5 mg/mL.[1]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control group (medium with the same percentage of DMSO used to dissolve the highest concentration of this compound) and an untreated control group.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[1]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Mandatory Visualization

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Signaling Pathways of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, involving multiple signaling pathways.

Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.

Caption: Signaling pathways involved in this compound-induced cell cycle arrest.

References

Role of Cinobufotalin in regulating immune function

An In-Depth Technical Guide to the Immunomodulatory Role of Cinobufotalin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a key active component derived from the traditional Chinese medicine Chan'su, has demonstrated a complex and multifaceted role in the regulation of the immune system. Primarily recognized for its anti-tumor properties, its efficacy is significantly intertwined with its ability to modulate both innate and adaptive immune responses.[1][2] This document provides a comprehensive overview of the current understanding of this compound's immunomodulatory mechanisms, detailing its effects on key immune cells, associated signaling pathways, and cytokine production. Experimental protocols and quantitative data are presented to offer a thorough resource for researchers in immunology and drug development.

Modulation of Macrophage Function

Macrophages, key players in the tumor microenvironment (TME), can be polarized into a pro-inflammatory M1 phenotype or an immunosuppressive M2 phenotype. This compound and its active compound, cinobufagin (B1669057), have been shown to significantly influence this balance.

Inhibition of Pro-inflammatory Macrophage Activation

In states of excessive inflammation, such as a cytokine storm, this compound can suppress the over-activation of macrophages.[3] It significantly inhibits the proliferation of activated macrophages and induces their apoptosis.[3][4] This action is accompanied by a marked downregulation of pro-inflammatory cytokines.[3]

Reprogramming of M2-Polarized Tumor-Associated Macrophages (TAMs)

The immunosuppressive TME is often characterized by a high prevalence of M2-polarized TAMs, which support tumor progression.[5][6] Cinobufagin has been found to counter this by inhibiting M2 polarization.[5][7] It reduces the expression of M2 markers such as CD206, Arginase-1 (Arg-1), and the secretion of immunosuppressive cytokines IL-10 and TGF-β.[6][7] The underlying mechanism involves the regulation of glucose metabolism reprogramming in M2 TAMs by targeting Hypoxia-Inducible Factor-1α (HIF-1α).[5][6] Cinobufagin increases HIF-1α hydroxylation and ubiquitination, leading to its degradation and a subsequent decrease in glycolysis, which is crucial for M2 polarization.[5][6]

Regulation of T-Cell and Dendritic Cell Activity

This compound also exerts significant effects on the adaptive immune system, particularly on T-cell and dendritic cell (DC) functions.

T-Cell Modulation

Clinical and preclinical studies have consistently shown that this compound can bolster T-cell mediated immunity. In cancer patients, combination therapy with this compound significantly increases the peripheral blood proportions of CD3+ and CD4+ T-cells, and elevates the CD4+/CD8+ ratio, indicating a restoration of immune function.[8] In murine models, cinobufagin stimulates the proliferation of splenocytes and increases CD4+CD8+ double-positive T-cell populations.[9][10] This points towards a Th1-polarizing effect, which is beneficial for anti-tumor immunity.[9]

Dendritic Cell (DC) Modulation

Cinobufagin's effect on DCs, the most potent antigen-presenting cells, is context-dependent. It has been shown to potently inhibit the lipopolysaccharide (LPS)-induced maturation of human monocyte-derived DCs and the production of several associated cytokines.[11][12] However, in the same context, it significantly enhances the production of IL-1β via caspase-1 activation, suggesting a specific modulation of the inflammasome pathway in these cells.[11][12][13]

Impact on Cytokine and Inflammatory Mediator Production

The immunomodulatory effects of this compound are largely mediated by its influence on cytokine secretion profiles.

-

Pro-inflammatory Cytokines: In models of macrophage-driven hyperinflammation, this compound significantly downregulates the release of IL-6, TNF-α, IL-1β, and IL-8.[3]

-

Immunosuppressive Cytokines: Cinobufagin treatment reduces the secretion of IL-10 and TGF-β from M2-polarized macrophages.[6][7]

-

Th1/Th2 Balance: Cinobufagin promotes a shift towards a Th1 immune response by significantly increasing the secretion of Th1 cytokines (IFN-γ, TNF-α) while decreasing Th2 cytokines (IL-4, IL-10).[9]

-

Inflammasome-Related Cytokines: this compound can induce the production of mature IL-1β and IL-18 by activating the NLRP3 inflammasome, a process linked to pyroptotic cell death in cancer cells.[11][14]

Table 1: Quantitative Effects of this compound/Cinobufagin on Immune Markers

| Immune Cell/Marker | Model System | Treatment | Observed Effect | Significance | Reference |

| Activated Macrophages | THP-1 cells + PMA + LPS | This compound (1:25) | Significant inhibition of proliferation & induction of apoptosis | P < 0.001 | [3] |

| Pro-inflammatory Cytokines | Activated THP-1 Macrophages | This compound (1:25) | Significant downregulation of IL-6, TNF-α, IL-1β, IL-8 | P < 0.001 | [3] |

| M2 Marker (CD206) | THP-1 derived M2 Macrophages | Cinobufagin | Reduction in the percentage of CD206+ cells | - | [7] |

| M2 Cytokines (IL-10, TGF-β) | THP-1 derived M2 Macrophages | Cinobufagin | Reduction in secreted protein levels | - | [7] |

| T-Cell Subsets (CD3+, CD4+) | NSCLC Patients | Cinobufacini + Chemo | Increased proportion in peripheral blood | P < 0.00001 | [8] |

| CD4+/CD8+ Ratio | NSCLC Patients | Cinobufacini + Chemo | Increased ratio in peripheral blood | P < 0.00001 | [8] |

| Th1 Cytokines (IFN-γ, TNF-α) | Murine Splenocytes | Cinobufagin | Significantly increased levels | - | [9] |

| Th2 Cytokines (IL-4, IL-10) | Murine Splenocytes | Cinobufagin | Significantly decreased levels | - | [9] |

Key Signaling Pathways

This compound regulates immune function by targeting several critical intracellular signaling pathways.

TLR4/MYD88/NF-κB Pathway

This compound exerts its anti-inflammatory effects on macrophages by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[3] It suppresses the downstream signaling cascade involving MYD88 and the phosphorylation of IκBα, which ultimately prevents the nuclear translocation of the NF-κB transcription factor.[3] This blockade is a key mechanism for the observed reduction in pro-inflammatory cytokine production.[3]

NLRP3 Inflammasome Pathway